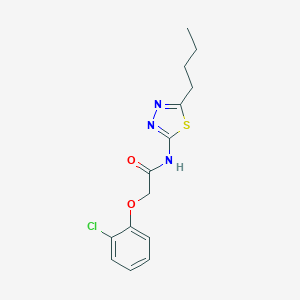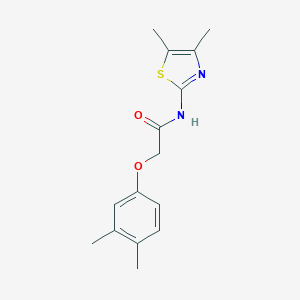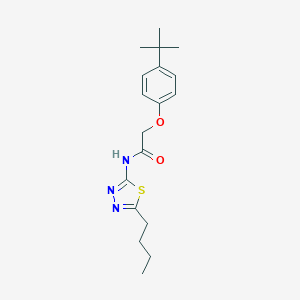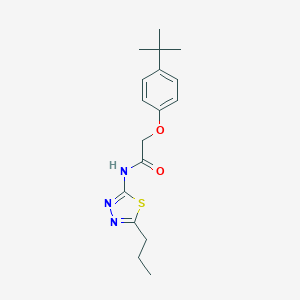![molecular formula C22H18F3NO5 B284644 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as GSK137647A, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a key role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to regulate gene expression. GSK137647A has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This leads to a reduction in the recruitment of transcriptional machinery to the promoter regions of genes, resulting in a decrease in gene expression. The specific genes affected by 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide vary depending on the cell type and context, but they are generally involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis, reduce tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the progression of atherosclerosis and improve vascular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is its specificity for BET proteins, which allows for the selective modulation of gene expression. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has a relatively short half-life, which can limit its efficacy in vivo. Additionally, the optimal dosing and administration of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide in preclinical models and clinical trials is still being determined.
Future Directions
There are a number of potential future directions for the development of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can be used to predict response to BET inhibitors in different disease contexts. Additionally, there is interest in exploring the combination of BET inhibitors with other therapies, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance their efficacy.
Synthesis Methods
The synthesis of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is a multi-step process that involves the formation of key intermediates, which are then coupled to form the final product. The synthesis has been optimized to produce high yields of the final product with high purity.
Scientific Research Applications
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the progression of atherosclerosis and improve vascular function.
properties
Molecular Formula |
C22H18F3NO5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO5/c1-29-15-4-3-5-16(12-15)31-19-9-7-14(22(23,24)25)11-17(19)26-21(28)13-6-8-18(27)20(10-13)30-2/h3-12,27H,1-2H3,(H,26,28) |
InChI Key |
ONVGESAVESPJHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)





![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
